3-(4-Bromopyrazol-1-yl)piperidine hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple ring systems. The base name "piperidine" identifies the six-membered saturated nitrogen heterocycle as the principal structural component. The substituent "4-bromopyrazol-1-yl" indicates the attachment of a pyrazole ring system through its nitrogen atom at position 1, with a bromine atom located at the 4-position of the pyrazole ring. The complete systematic name reflects the substitution pattern where the pyrazole moiety connects to the piperidine ring at the 3-position.
The molecular formula C8H13BrClN3 reveals the presence of eight carbon atoms, thirteen hydrogen atoms, one bromine atom, one chlorine atom, and three nitrogen atoms. This composition indicates a monoisotopic mass of 264.998137 atomic mass units, which accounts for the most abundant isotopes of each constituent element. The presence of three nitrogen atoms is particularly significant, as two nitrogen atoms originate from the pyrazole ring, one from the piperidine ring, creating multiple potential sites for protonation and hydrogen bonding interactions.
Alternative nomenclature systems recognize this compound through various naming conventions. The compound appears in chemical databases under synonyms including "Piperidine, 3-(4-bromo-1H-pyrazol-1-yl)-, hydrochloride" and "3-(4-Bromo-1H-pyrazol-1-yl)piperidine hydrochloride". These naming variations reflect different approaches to systematic nomenclature while maintaining chemical accuracy in structural representation.
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3.ClH/c9-7-4-11-12(6-7)8-2-1-3-10-5-8;/h4,6,8,10H,1-3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEJTWRHSYRZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=C(C=N2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-08-1 | |
| Record name | Piperidine, 3-(4-bromo-1H-pyrazol-1-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
3-(4-Bromopyrazol-1-yl)piperidine hydrochloride, a compound with the molecular formula C₈H₁₃BrClN₃, has garnered attention for its diverse biological activities. This compound features a piperidine ring substituted with a 4-bromopyrazole moiety, which enhances its solubility and biological interactions. Its potential therapeutic applications span various fields, including antimicrobial, anti-inflammatory, and neuropharmacological effects.
The synthesis of this compound typically involves multiple steps to ensure purity and yield. The presence of bromine in the pyrazole ring contributes significantly to its chemical reactivity and biological activity. The hydrochloride form of the compound improves its solubility in aqueous environments, facilitating its use in biological assays.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity Profile
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL | |
| Escherichia coli | 128 µg/mL |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Neuropharmacological Effects
Research into the central nervous system (CNS) effects of this compound indicates potential applications in treating neurological disorders. It has shown promise in modulating neurotransmitter systems, which could be beneficial for conditions such as anxiety and depression .
The biological activity of this compound can be attributed to its interaction with various molecular targets. These include:
- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in inflammatory pathways.
- Receptors : It has the potential to bind to neurotransmitter receptors, influencing CNS activity.
- Ion Channels : Interaction with voltage-gated ion channels may contribute to its neuropharmacological effects .
Case Studies
Several studies have evaluated the biological efficacy of this compound:
- Antimicrobial Efficacy Study : A recent study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa effectively, suggesting its potential as a new antimicrobial agent .
- Neuropharmacological Assessment : Another investigation assessed the compound's effects on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety-related behaviors, supporting its potential use in treating anxiety disorders .
Scientific Research Applications
Scientific Research Applications
The compound exhibits a wide range of applications across different scientific domains:
Medicinal Chemistry
3-(4-Bromopyrazol-1-yl)piperidine hydrochloride is investigated for its potential as a drug candidate due to its unique structural features. Pyrazole derivatives are known for their diverse biological activities, including:
- Antimicrobial Activity: Research indicates that pyrazole derivatives can act against various bacterial strains, exhibiting significant antibacterial properties .
- Anticancer Properties: The compound's structure allows it to interact with specific molecular targets involved in cancer progression, making it a candidate for further pharmacological studies .
- Anti-inflammatory Effects: Studies have shown that pyrazole derivatives can inhibit inflammatory pathways, providing potential therapeutic benefits in treating inflammatory diseases .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as:
- Substitution Reactions: The bromine atom can be substituted with different nucleophiles to create diverse derivatives.
- Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, facilitating the formation of new carbon-carbon bonds.
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of pyrazole, including those similar to this compound, exhibited significant antimicrobial effects against strains such as E. coli and Staphylococcus aureus. The results indicated that these compounds could serve as potential candidates for developing new antibiotics .
Case Study 2: Anticancer Research
In another investigation, researchers explored the anticancer properties of pyrazole derivatives. Compounds structurally related to this compound showed promising results in inhibiting cancer cell proliferation through targeted action on specific signaling pathways involved in tumor growth .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Differentiation and Functional Implications
Substituent Effects: Bromine vs. Aromatic Substituents: Paroxetine derivatives feature benzodioxol and fluorophenyl/methoxyphenyl groups, which contribute to serotonin reuptake inhibition . In contrast, pyrazole-substituted piperidines (e.g., the target compound) may target different receptors or enzymes.
Positional Isomerism :
- The target compound’s pyrazole substitution at the 3-position vs. the 4-position in 4-(4-methyl-1H-pyrazol-3-yl)piperidine hydrochloride could lead to divergent conformational preferences, impacting solubility and target engagement.
Pharmacological Relevance :
Physicochemical and Analytical Considerations
- Molecular Weight and Polarity : The target compound’s higher molar mass (~274.6 g/mol) compared to 4-(4-methyl-1H-pyrazol-3-yl)piperidine hydrochloride (201.7 g/mol) suggests differences in solubility and bioavailability.
- Analytical Use : Paroxetine-related compounds are used as system suitability standards in chromatography to ensure analytical method precision . Pyrazole-piperidine analogs may serve similar roles in quality control for niche syntheses.
Preparation Methods
Detailed Synthesis Steps
Step 1: Preparation of 4-Bromopyrazole
- Dissolve pyrazole in a suitable solvent (e.g., acetic acid).
- Add hydrobromic acid and sodium nitrite under controlled temperature conditions.
- Stir and isolate the 4-bromopyrazole intermediate.
Step 2: Synthesis of 3-(4-Bromopyrazol-1-yl)piperidine
- React the bromopyrazole intermediate with a piperidine derivative in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
- Isolate the product through extraction and purification methods.
Step 3: Formation of Hydrochloride Salt
- Dissolve the free base in a solvent (e.g., ethanol).
- Add hydrochloric acid dropwise while stirring.
- Collect the precipitated hydrochloride salt.
Analysis of Chemical Reactions
The synthesis of this compound involves several key chemical reactions:
- Nucleophilic Substitution : The piperidine ring acts as a nucleophile, attacking the bromopyrazole intermediate to form the desired product.
- Salt Formation : The reaction with hydrochloric acid forms the hydrochloride salt, which is often more stable and easier to handle than the free base.
Reaction Conditions
| Reaction Step | Conditions | Reagents | Solvents |
|---|---|---|---|
| Preparation of 4-Bromopyrazole | 0-5 °C, Stirring for 1 hour | Pyrazole, HBr, NaNO2 | Acetic Acid, Water |
| Synthesis of Piperidine Derivative | Room Temperature, Stirring for several hours | Bromopyrazole Intermediate, Piperidine Derivative, Triethylamine | Dichloromethane |
| Formation of Hydrochloride Salt | Room Temperature, Stirring for a short period | Hydrochloric Acid | Ethanol |
Research Findings and Challenges
The synthesis of this compound poses several challenges, including the need for precise control over reaction conditions to achieve high yields and purity. Research has focused on optimizing these conditions and exploring alternative routes to improve efficiency and reduce costs.
Q & A
Q. What synthetic routes are recommended for preparing 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, reacting 4-bromo-1H-pyrazole with piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) may yield the desired adduct, followed by HCl salt formation. Purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water) is recommended. Purity optimization (>95%) can be achieved using preparative HPLC with C18 columns, as demonstrated for structurally similar bromopyrazole derivatives .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of techniques:
- NMR (¹H/¹³C): Verify substitution patterns of the pyrazole and piperidine rings.
- HPLC-MS : Confirm molecular weight ([M+H]+ expected ~290–300 Da) and purity (>95%) .
- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities, as seen in analogous piperidine hydrochlorides .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use density functional theory (DFT) to model the bromopyrazole moiety’s electronic environment. The C-Br bond in 4-bromopyrazole derivatives typically exhibits moderate electrophilicity (σ* orbital energy ~0.5 eV), favoring Suzuki-Miyaura couplings with aryl boronic acids. Solvent effects (e.g., DMF vs. THF) on transition states should be modeled using polarizable continuum models (PCM) .
Q. How can researchers resolve contradictions in biological activity data for piperidine-bromopyrazole hybrids?
- Methodological Answer : Discrepancies may arise from stereochemical variations or impurity profiles. For example, related compounds like Pitolisant Hydrochloride show activity dependence on stereochemistry (e.g., 1-methyl-4-diphenylmethoxy-piperidine). Validate assays using enantiomerically pure samples (chiral HPLC) and control for common impurities (e.g., des-bromo analogs) via LC-MS .
Q. What are the best practices for studying the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. For hydrolytically sensitive analogs (e.g., ester-containing piperidines), degradation half-lives <12 hours are common. Stabilization strategies include lyophilization or formulation with cyclodextrins .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
